Nepetin
Overview
Description
Nepetin is the 6-methoxy derivative of the pentahydroxyflavone 6-hydroxyluteolin, an O-methylated flavone . It can be found in Eupatorium ballotaefolium .
Synthesis Analysis
Nepetin is derived from the flowers of Inula japonica, Inulae flos, and has been reported to exert several biological activities, including anti-inflammatory responses .
Molecular Structure Analysis
The molecular formula of Nepetin is C16H12O7 . Its average mass is 316.262 Da and its monoisotopic mass is 316.058289 Da .
Chemical Reactions Analysis
Nepetin has an overall hydroxyl radicals reaction rate constant of 231.8046 E-12 cm3/molecule-sec .
Physical And Chemical Properties Analysis
Nepetin has a molar mass of 316.26 g/mol . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Anti-Allergic Properties
Nepetin, found in Inula japonica, demonstrates notable anti-allergic potential. In vitro studies with bone marrow-derived mast cells (BMMC) revealed that nepetin reduces degranulation and generation of leukotriene C4 and prostaglandin D2 in IgE/antigen-stimulated BMMC. Further, in vivo studies show that oral administration of nepetin suppresses mast cell-dependent passive cutaneous anaphylaxis reactions in mice, suggesting its potential in treating mast cell-mediated inflammatory diseases (Ji et al., 2020).
Anti-Inflammatory Effects
Nepetin, isolated from Eupatorium arnottianum, exhibits significant anti-inflammatory activity. In tests, nepetin reduced TPA-induced mouse ear edema and inhibited NF kappaB induction, supporting its use for treating inflammatory affections (Clavin et al., 2007).
Antibacterial Activity
A 2022 study found that nepetin effectively inhibits the activity of ClpP, a case in hydrolase that regulates Staphylococcus aureus virulence. This inhibition suppressed the virulence of S. aureus and effectively combated lethal pneumonia caused by MRSA, highlighting nepetin's potential as a lead compound for MRSA infection treatments (Jing et al., 2022).
Application in Ophthalmology
Nepetin exhibits potent anti-inflammatory activities in retinal pigment epithelial (RPE) cells. It significantly decreases IL-6, IL-8, and MCP-1 secretion and mRNA expression in ARPE-19 cells induced by interleukin (IL)-1β, suggesting its potential for preventing and treating inflammatory retinal diseases (Chen et al., 2018).
Osteoarthritis Treatment
In 2021, a study on osteoarthritis (OA) revealed nepetin's therapeutic effects on IL-1β-induced inflammation in mice chondrocyte and OA model. Nepetin inhibited the overexpression of pro-inflammatory cytokines and mediators, demonstrating its ability to regulate extracellular matrix catabolism and anabolism, suggesting its potential as a therapeutic option for OA (Xu et al., 2021).
Cytotoxic Activity
A 2004 study evaluated the cytotoxic activity of nepetin, finding that it inhibited the proliferation of five tumor cell lines, suggesting its potential use in cancer therapies (Militão et al., 2004).
Osteoclastogenesis Inhibition
Nepetin also shows potential in treating osteoclast-mediated osteolytic diseases. A 2020 study demonstrated that nepetin inhibits RANKL-induced osteoclast differentiation, formation, and bone resorption in vitro, and protects mice against titanium particle-induced calvarial osteolysis, indicating its therapeutic application against osteoclast-mediated osteolytic diseases (Chu et al., 2020).
Future Directions
Nepetin has been suggested to have an anti-allergic potential related to mast cell-mediated inflammatory diseases . It has also been shown to inhibit RANKL-induced osteoclast differentiation, formation, and bone resorption in vitro, and protect mice against the deleterious effects of titanium particle-induced calvarial osteolysis in vivo . These findings suggest potential therapeutic applications of Nepetin against osteoclast-mediated osteolytic diseases .
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-16-11(20)6-13-14(15(16)21)10(19)5-12(23-13)7-2-3-8(17)9(18)4-7/h2-6,17-18,20-21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHSEFRSDKWJKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199959 | |
Record name | Eupafolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eupafolin | |
CAS RN |
520-11-6 | |
Record name | Nepetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=520-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eupafolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methoxyluteolin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Eupafolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EUPAFOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3O7LF3GED | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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